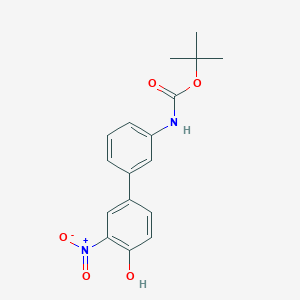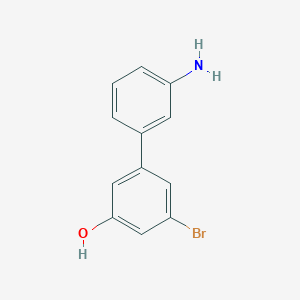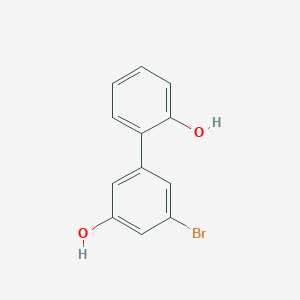
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol, 95% (4-t-Butylsulfamoylphenyl-2NPN) is a synthetic organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of various other organic compounds, such as esters, amides, and amines. 4-t-Butylsulfamoylphenyl-2NPN is a colorless, crystalline solid with a melting point of approximately 140°C.
Applications De Recherche Scientifique
4-t-Butylsulfamoylphenyl-2NPN has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of various other organic compounds, such as esters, amides, and amines. In addition, 4-t-Butylsulfamoylphenyl-2NPN has been used to study the properties of various materials, such as polymers, solvents, and catalysts.
Mécanisme D'action
4-t-Butylsulfamoylphenyl-2NPN is an intermediate in the synthesis of various organic compounds. The mechanism of action of 4-t-Butylsulfamoylphenyl-2NPN involves the formation of an intermediate 4-t-butylsulfamoylphenyl 2-nitrobenzoate, which is then converted to 4-t-butylsulfamoylphenyl-2NPN. The reaction is typically catalyzed by an acid, such as sulfuric acid, hydrochloric acid, or phosphoric acid.
Biochemical and Physiological Effects
4-t-Butylsulfamoylphenyl-2NPN has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-t-Butylsulfamoylphenyl-2NPN is a useful intermediate in the synthesis of various organic compounds. It is relatively stable and has a low melting point, making it easy to handle in laboratory experiments. However, it is also highly flammable and should be handled with caution.
Orientations Futures
The future directions for 4-t-Butylsulfamoylphenyl-2NPN include the development of new methods of synthesis, the optimization of existing methods, and the exploration of new applications. Additionally, further research into the biochemical and physiological effects of 4-t-Butylsulfamoylphenyl-2NPN could lead to new discoveries and applications. Finally, further research into the environmental impact of 4-t-Butylsulfamoylphenyl-2NPN could lead to more sustainable production methods.
Méthodes De Synthèse
4-t-Butylsulfamoylphenyl-2NPN is synthesized by a reaction between 4-t-butylsulfamoylphenol and 2-nitrobenzoic acid in the presence of an acid catalyst. The reaction proceeds in three steps: (1) the formation of the intermediate 4-t-butylsulfamoylphenyl 2-nitrobenzoate; (2) the conversion of the intermediate to 4-t-butylsulfamoylphenyl-2NPN; and (3) the purification of the product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-hydroxy-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHGFCZKVGCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)
![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)


![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)



